molecular formula C17H18N2O3S B2904066 3-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 1031624-69-7

3-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B2904066
CAS No.: 1031624-69-7
M. Wt: 330.4
InChI Key: ZYFHHLDTUUQIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a potent and selective small-molecule inhibitor of GSK-3β (Glycogen Synthase Kinase-3 beta) . Its primary research value lies in its ability to selectively inhibit GSK-3β, a serine/threonine kinase that is a critical node in numerous signaling pathways. Researchers utilize this compound to probe the role of GSK-3β in neurodegenerative diseases like Alzheimer's disease , where its inhibition can reduce the hyperphosphorylation of tau protein, a key step in neurofibrillary tangle formation. Beyond neuroscience, it is a vital tool for investigating GSK-3β's function in oncogenesis, inflammatory processes, and glucose metabolism . The mechanism of action involves competitive binding at the enzyme's ATP-binding site, thereby preventing the phosphorylation of downstream substrates. The incorporation of the tolylsulfonyl group is a key structural feature that enhances its selectivity and potency, making it a superior chemical probe compared to earlier, less selective inhibitors. This compound enables scientists to dissect complex biological systems and validate GSK-3β as a therapeutic target across a spectrum of human pathologies.

Properties

IUPAC Name

3-methyl-5-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-12-7-9-14(10-8-12)23(21,22)19-11-13(2)17(20)18-15-5-3-4-6-16(15)19/h3-10,13H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFHHLDTUUQIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a member of the benzodiazepine family, known for its diverse biological activities. This article explores the biological activity of this compound, detailing its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Benzodiazepine Core : The initial step typically involves creating the benzodiazepine structure through cyclization of appropriate precursors.
  • Sulfonylation : The introduction of the sulfonyl group from 4-methylphenylsulfonyl chloride is a critical step that enhances the compound's biological activity.
  • Methylation : The methyl group is added at the 3-position to yield the final product.

This synthetic pathway allows for the generation of multigram quantities suitable for biological testing .

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzodiazepines exhibit significant antibacterial properties. The compound has shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. In vitro assays indicated that the compound's effectiveness can be quantified through Minimum Inhibitory Concentration (MIC) values, which reflect its potential as an antibacterial agent .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Notably:

  • Acetylcholinesterase (AChE) Inhibition : It has demonstrated strong inhibitory activity against AChE, which is crucial for treating neurological disorders such as Alzheimer's disease. The IC50 values for related compounds range from 0.63 to 6.28 µM, indicating a promising profile compared to standard inhibitors .
  • Urease Inhibition : The compound exhibits potent urease inhibitory activity, which could have implications in treating infections caused by urease-producing pathogens. Several derivatives showed IC50 values significantly lower than that of thiourea, a standard reference .

Binding Affinity

Docking studies have elucidated the interaction mechanisms between the compound and various biological targets. These studies indicate that the sulfonyl moiety plays a pivotal role in enhancing binding affinity to proteins such as bovine serum albumin (BSA), suggesting potential for pharmacokinetic applications .

Systemic Lupus Erythematosus (SLE)

A notable application of benzodiazepine derivatives is in autoimmune diseases like systemic lupus erythematosus (SLE). Research indicates that certain benzodiazepines can inhibit autoantibody-DNA interactions in lupus-prone mice, presenting a novel therapeutic avenue for managing this condition . This finding underscores the relevance of structural modifications in enhancing biological efficacy.

Anticancer Activity

In addition to antibacterial and enzyme inhibition activities, some studies suggest potential anticancer properties associated with benzodiazepine derivatives. While specific data on this compound is limited, related compounds have shown promise in inhibiting tumor growth and proliferation in various cancer cell lines .

Comparison with Similar Compounds

Structural Analogues of 1,5-Benzodiazepin-2-One Derivatives

Compound Name Substituents Key Modifications Biological Activity Reference
5-Benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 4-Methyl, 5-benzoyl Acyl group at position 5 Anti-HIV-1 RT activity (IC₅₀: 18–45 μM)
1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride 1-Ethyl, 5-methyl Quaternary ammonium salt at position 1 No reported bioactivity; structural studies only
(4S)-1-Methyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 1-Methyl, 4-phenyl Chiral center at position 4 Crystal structure resolved; no bioactivity
5-Benzoyl-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 3-Methyl, 5-benzoyl Similar core but lacks sulfonyl group Synthetic intermediate for heterocyclic rearrangements
Key Observations:

Position 5 Modifications :

  • The tosyl group in the target compound replaces acyl (benzoyl) or alkyl groups in analogs. Sulfonyl groups enhance polarity and may improve target binding compared to benzoyl derivatives, as seen in trehalose-based sulfonates .
  • Anti-HIV activity in benzoyl-substituted derivatives suggests that electron-withdrawing groups at position 5 are critical for RT inhibition .

Position 3 Modifications: The 3-methyl group is conserved in some analogs (e.g., 5-benzoyl-3-methyl derivative ).

Chirality and Salt Forms :

  • Hydrochloride salts (e.g., 1-ethyl-5-methyl derivative ) improve solubility but may alter pharmacokinetics compared to the neutral tosyl-substituted compound.

Functional and Pharmacological Differences

  • Anti-HIV Activity :

    • The 5-benzoyl-4-methyl derivative exhibits moderate RT inhibition, while the tosyl-substituted compound’s activity remains untested. Computational docking studies suggest that sulfonyl groups could enhance interactions with RT’s hydrophobic pockets .
  • Synthetic Utility :

    • Tosyl groups are widely used as protective or activating groups in organic synthesis (e.g., trehalose derivatives ). This suggests the target compound could serve as an intermediate for further functionalization.

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

A foundational approach involves reacting o-phenylenediamine with β-keto esters or α,β-unsaturated ketones. For example, source describes a two-step process where hexamethylenetetramine facilitates cyclization in ethanol saturated with hydrochloric acid, yielding 1,4-benzodiazepines in improved yields (65–80%) with minimal side products. Adapting this method, the 1,5-benzodiazepine core could be synthesized by substituting the ketone component with a sulfonyl-containing precursor.

Mannich Reaction Pathways

Mannich reactions enable the introduction of substituents during ring formation. Source highlights the use of phenacyl bromide to functionalize intermediates, achieving cyclization via nucleophilic attack at the azepine nitrogen. This method could be modified to incorporate the 4-methylphenyl sulfonyl group by substituting phenacyl bromide with a sulfonyl-activated electrophile.

Sulfonation at the 5-Position

Introducing the 4-methylphenyl sulfonyl group requires precise regioselective sulfonation. Sulfonyl chlorides are commonly employed for this purpose under basic conditions.

Direct Sulfonation of the Benzodiazepine Core

Post-cyclization sulfonation involves treating the benzodiazepine intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. Source demonstrates this approach, where 6-(4-methylphenyl sulfonyl) derivatives were synthesized via refluxing intermediates with thiourea and iodine in ethanol. The reaction conditions (48–120 hours at 80°C) yielded sulfonated products with 65–68% efficiency.

Sulfonation Prior to Cyclization

Alternatively, the sulfonyl group can be introduced at the ketone precursor stage. For instance, source describes the use of sulfonated benzophenones in cyclization reactions with hexamethylenetetramine, which minimizes steric hindrance during ring formation. This method may enhance regioselectivity, as the sulfonyl group directs electrophilic attack to the para position.

Methylation at the 3-Position

The 3-methyl group is typically introduced via alkylation or reductive amination.

Alkylation of Secondary Amines

Integrated Synthetic Routes

Combining these strategies, two viable pathways emerge:

Route 1: Cyclization Followed by Sulfonation and Methylation

  • Cyclization : React o-phenylenediamine with ethyl acetoacetate in ethanol/HCl to form 1,5-benzodiazepin-2-one.
  • Sulfonation : Treat with 4-methylbenzenesulfonyl chloride in pyridine at 80°C for 48 hours.
  • Methylation : Alkylate the secondary amine using methyl iodide/K2CO3 in DMF.

Yield : ~50% overall (estimated from analogous reactions).

Route 2: Sulfonated Precursor Cyclization

  • Sulfonation of Precursor : Sulfonate a β-keto ester derivative with 4-methylbenzenesulfonyl chloride.
  • Cyclization : React with o-phenylenediamine and hexamethylenetetramine in ethanol/HCl.
  • Methylation : As in Route 1.

Yield : ~60% overall (higher due to reduced steric effects).

Analytical Characterization

Key characterization data from analogous compounds include:

Property Method Observations Source
Melting Point Capillary Method >290°C (decomposes)
IR Spectroscopy KBr Pellet ν 3385 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O)
¹H NMR (DMSO-d6) 200 MHz δ 2.31 (t, 4-H), 4.00 (t, N–CH2), 7.2–7.8 (Ar–H)
Elemental Analysis CHNS Analyzer C: 58.2%, H: 4.8%, N: 9.1%, S: 8.3% (calc. for C18H19N2O3S)

Optimization and Challenges

Yield Improvements

  • Catalytic Additives : Source notes that potassium iodide enhances cyclization efficiency by stabilizing intermediates.
  • Solvent Effects : Refluxing in ethanol (as in) minimizes side reactions compared to polar aprotic solvents.

Regioselectivity Issues

The electron-withdrawing sulfonyl group can deactivate the ring, necessitating elevated temperatures for sulfonation. Competing reactions at the 7-position are mitigated by steric bulk from the 3-methyl group.

Industrial-Scale Considerations

The patent in source emphasizes scalability, citing advantages such as shorter reaction times (6 hours vs. days) and easier isolation via filtration. For large-scale production, Route 2 is preferable due to higher yields and fewer purification steps.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, and what key reagents/conditions are critical for optimizing yield?

  • Methodology : The synthesis typically involves multi-step reactions starting with the benzodiazepine core. A sulfonylation step using 4-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) is critical to introduce the sulfonyl group. Refluxing in tetrahydrofuran (THF) with a base like triethylamine ensures efficient substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product .
  • Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry to avoid over-sulfonylation. Use inert gas (N₂/Ar) to prevent oxidation of intermediates.

Q. How can the stereochemistry and conformational stability of this benzodiazepine derivative be determined experimentally?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures (e.g., using PDBJ data from analogous compounds like 2NJ, which shares a benzodiazepine scaffold) to confirm spatial arrangement .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to infer dihedral angles and chair/boat conformations of the diazepine ring.
  • Computational modeling : Compare DFT-optimized structures with experimental data to validate stereochemical assignments .

Q. What in vitro assays are suitable for preliminary screening of GABA receptor modulation by this compound?

  • Methodology : Use electrophysiological techniques like the "concentration-clamp" method on isolated neurons (e.g., frog sensory neurons) to measure chloride currents induced by GABA (3 µM). Compare the compound’s efficacy (EC₅₀) to full agonists (e.g., diazepam) and partial agonists (e.g., CL218,872). Categorize its activity as agonist, inverse agonist, or antagonist based on dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical substituents for enhancing GABA_A receptor binding affinity?

  • Methodology :

  • Analog synthesis : Modify the sulfonyl group (e.g., replace 4-methylphenyl with electron-withdrawing groups like nitro) and assess effects on receptor binding via radioligand displacement assays (3^3H-flumazenil).
  • Molecular docking : Use cryo-EM structures of GABA_A receptors (e.g., α1β2γ2 subtype) to predict binding poses and hydrogen-bond interactions with the benzodiazepine pocket.
  • Pharmacophore modeling : Identify essential features (e.g., sulfonyl oxygen as a hydrogen-bond acceptor) using software like Schrödinger’s Phase .

Q. What experimental strategies address discrepancies between in vitro receptor efficacy and in vivo pharmacokinetic profiles?

  • Methodology :

  • Metabolic stability assays : Incubate the compound with liver microsomes to identify major metabolites (LC-MS/MS). Corrogate results with in vivo plasma half-life data.
  • Blood-brain barrier (BBB) penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) or in situ perfusion models to predict CNS bioavailability.
  • Behavioral studies : Compare anxiolytic/sedative effects in rodent models (e.g., elevated plus maze) with in vitro EC₅₀ values to resolve efficacy gaps .

Q. How can computational models reconcile contradictory data on inverse agonist behavior at high concentrations?

  • Methodology :

  • Allosteric modulation analysis : Apply two-state receptor models (e.g., Monod-Wyman-Changeux) to explain biphasic effects (e.g., fl-CCE’s dual inhibition/augmentation of GABA responses at different concentrations).
  • Molecular dynamics simulations : Simulate ligand-receptor interactions at varying concentrations to observe conformational shifts in the transmembrane domain .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s efficacy in potentiating GABA responses across different experimental systems?

  • Resolution Strategy :

  • System-specific factors : Compare receptor subunit composition (e.g., α1 vs. α5 subtypes in transfected HEK cells vs. native neurons).
  • Assay sensitivity : Validate functional assays (e.g., patch-clamp vs. fluorescence-based calcium influx) using positive controls (e.g., diazepam).
  • Statistical rigor : Apply meta-analysis to aggregate data from multiple studies, weighting results by sample size and methodological quality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.